

An In-depth Technical Guide to 4-Hydroxybutanamide

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Compound of Interest

Compound Name: 4-hydroxybutanamide

Cat. No.: B1328909

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-hydroxybutanamide**, a versatile chemical compound with significant relevance in medicinal chemistry and drug development. This document details its chemical properties, synthesis, and biological significance, with a focus on its role as a scaffold for developing novel therapeutics.

Chemical Identity and Properties

The IUPAC name for the compound is **4-hydroxybutanamide**. It is a polar molecule featuring a four-carbon chain with a terminal hydroxyl group and an amide group. This structure imparts high solubility in water and other polar solvents, a key characteristic for its biological interactions.^[1] The presence of both a hydrogen bond donor (hydroxyl group) and an acceptor (amide group) allows it to interact effectively with biological macromolecules.^[1]

Table 1: Physicochemical Properties of **4-Hydroxybutanamide**

Property	Value	Reference
IUPAC Name	4-hydroxybutanamide	[2][3][4]
CAS Number	927-60-6	[1][4][5]
Molecular Formula	C4H9NO2	[2][5][6]
Molecular Weight	103.12 g/mol	[2][3][4][5][6]
Melting Point	46-48 °C	[4][5]
Boiling Point	156 °C @ 0.1 Torr	[4][5]
Density	1.11 g/cm ³	[5]
XLogP3	-1.3	[5]
Hydrogen Bond Donor Count	2	[5]
Hydrogen Bond Acceptor Count	2	[5]

Synthesis of 4-Hydroxybutanamide

The synthesis of **4-hydroxybutanamide** can be achieved through several efficient routes, primarily involving the aminolysis of γ -butyrolactone or the amidation of 4-hydroxybutyric acid and its derivatives.

This is a common and direct method for producing **4-hydroxybutanamide**. It involves the ring-opening of the cyclic ester (lactone) by an amine.

Materials:

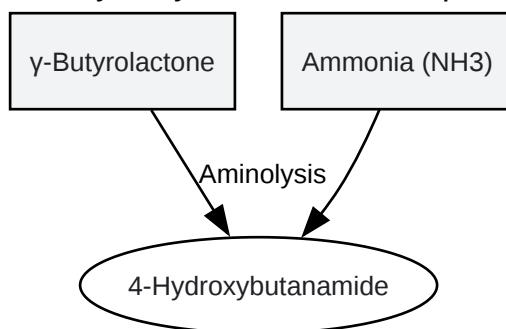
- γ -Butyrolactone (GBL)
- Ammonia (aqueous or anhydrous)
- Solvent (e.g., ethanol, methanol, or water)
- Reaction vessel (pressure-rated if using anhydrous ammonia at elevated temperatures)

- Purification apparatus (e.g., distillation or chromatography setup)

Procedure:

- Reaction Setup: In a suitable reaction vessel, dissolve γ -butyrolactone in the chosen solvent.
- Aminolysis: Introduce ammonia into the reaction mixture. This can be done by bubbling anhydrous ammonia gas through the solution or by adding a concentrated aqueous solution of ammonia. The reaction is often carried out at elevated temperatures and pressures to increase the reaction rate.
- Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting material.
- Work-up and Purification: Upon completion, the solvent and excess ammonia are removed, typically under reduced pressure. The resulting crude **4-hydroxybutanamide** can be purified by recrystallization or distillation.

Synthesis of 4-Hydroxybutanamide from γ -Butyrolactone



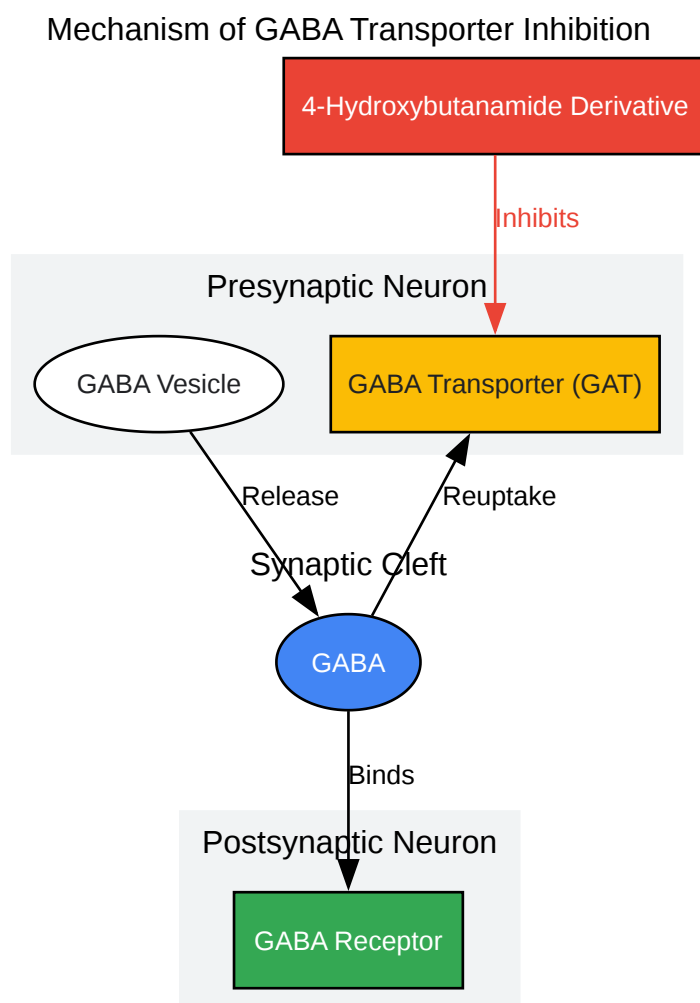
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Caption: Synthesis of **4-hydroxybutanamide**.

Biological Significance and Therapeutic Potential

4-Hydroxybutanamide serves as a crucial building block in the development of pharmacologically active agents, particularly those targeting the central nervous system and enzymatic pathways involved in disease.

Derivatives of **4-hydroxybutanamide** are of significant interest due to their structural similarity to γ -aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[1] Researchers have focused on synthesizing N-substituted derivatives of **4-hydroxybutanamide** as potential inhibitors of GABA transporters (GATs).[1] By blocking these transporters, the concentration of GABA in the synaptic cleft can be increased, leading to enhanced inhibitory neurotransmission. This mechanism of action is being explored for the treatment of neurological disorders such as epilepsy and anxiety.[1]



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Caption: Inhibition of GABA transporter.

Certain derivatives of N-hydroxybutanamide have been synthesized and evaluated for their ability to inhibit matrix metalloproteinases (MMPs).[3][7] MMPs are a family of enzymes

involved in the degradation of the extracellular matrix, and their dysregulation is implicated in various diseases, including cancer and arthritis.[3][8] N-hydroxybutanamide derivatives have shown promise as MMP inhibitors, with some compounds exhibiting inhibitory activity against MMP-2, MMP-9, and MMP-14.[3] This highlights the potential of the **4-hydroxybutanamide** scaffold in the design of novel anti-cancer and anti-inflammatory agents.

Experimental Protocols for Biological Assays

A common method to assess the inhibitory activity of **4-hydroxybutanamide** derivatives on GABA transporters is through a radiolabeled GABA uptake assay.

Principle: This assay measures the uptake of radiolabeled GABA (e.g., [³H]GABA) into cells that are engineered to express specific GABA transporter subtypes.[9][10] The inhibitory potential of a test compound is determined by its ability to reduce the amount of radiolabeled GABA taken up by the cells.

General Procedure:

- **Cell Culture:** Human embryonic kidney (HEK-293) cells stably expressing one of the four mouse GABA transporter subtypes (mGAT1-4) are cultured in appropriate media.
- **Assay Preparation:** Cells are seeded in 96-well plates. On the day of the assay, the culture medium is removed, and the cells are washed with an assay buffer.
- **Inhibition Assay:** The cells are incubated with a solution containing a fixed concentration of [³H]GABA and varying concentrations of the test compound (e.g., a **4-hydroxybutanamide** derivative).
- **Uptake Measurement:** After a short incubation period, the uptake of [³H]GABA is terminated, and the amount of radioactivity inside the cells is measured using a scintillation counter.
- **Data Analysis:** The percentage inhibition of GABA uptake is calculated for each concentration of the test compound, and the IC₅₀ value (the concentration of inhibitor required to reduce GABA uptake by 50%) is determined.

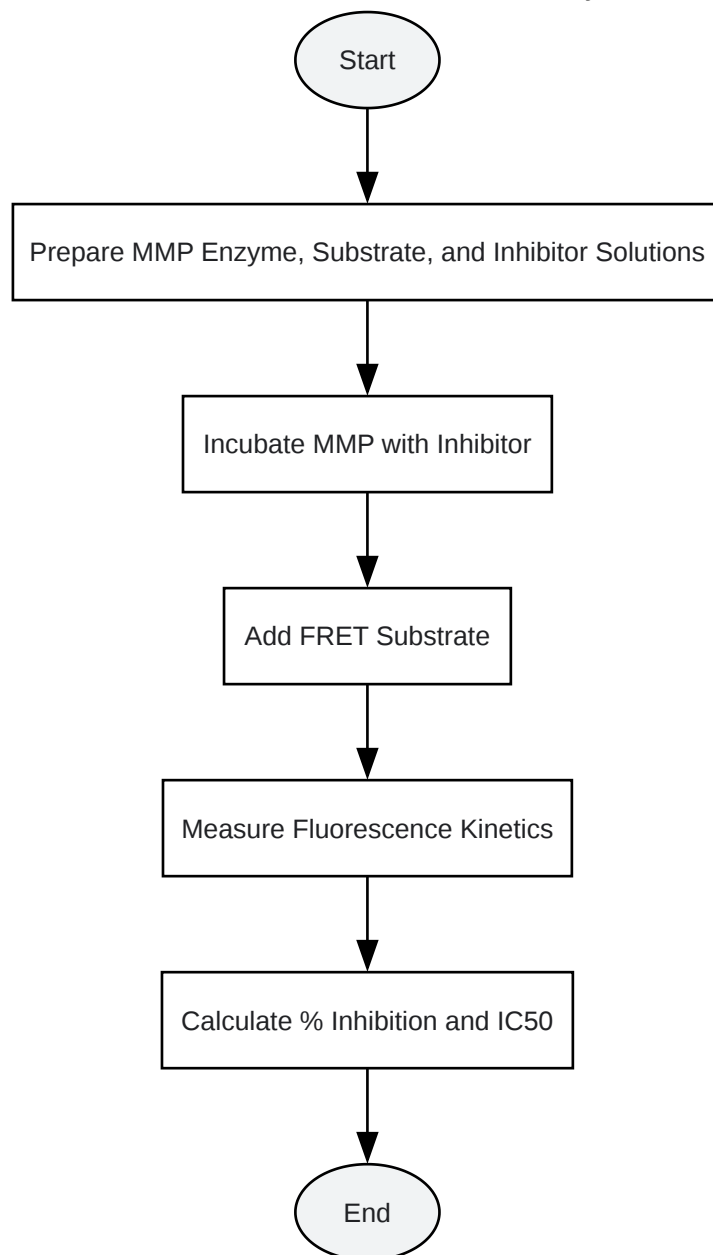
The inhibitory effect of **4-hydroxybutanamide** derivatives on MMPs can be evaluated using a fluorescence resonance energy transfer (FRET)-based assay.

Principle: This assay utilizes a synthetic peptide substrate that is labeled with a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. When an active MMP cleaves the peptide substrate, the fluorophore and quencher are separated, resulting in an increase in fluorescence. An inhibitor will prevent this cleavage, thus keeping the fluorescence signal low.

General Procedure:

- **Reagent Preparation:** Prepare solutions of the MMP enzyme, the FRET peptide substrate, and the test inhibitor in an appropriate assay buffer.
- **Assay Reaction:** In a 96-well plate, combine the MMP enzyme with varying concentrations of the test compound and incubate for a short period to allow for inhibitor binding.
- **Initiation of Reaction:** Add the FRET substrate to each well to start the enzymatic reaction.
- **Fluorescence Measurement:** Monitor the increase in fluorescence over time using a fluorescence plate reader.
- **Data Analysis:** The rate of the enzymatic reaction is determined from the slope of the fluorescence versus time plot. The percentage of inhibition is calculated for each inhibitor concentration, and the IC_{50} value is determined.

Fluorescence-Based MMP Inhibition Assay Workflow



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Caption: Workflow for MMP inhibition assay.

Characterization

The structural confirmation and purity assessment of synthesized **4-hydroxybutanamide** are typically performed using standard analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR are used to confirm the carbon-hydrogen framework of the molecule.
- Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the characteristic functional groups, such as the O-H stretch of the alcohol, the N-H stretch of the amide, and the C=O stretch of the amide carbonyl group.
- Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information.

This technical guide provides a foundational understanding of **4-hydroxybutanamide** for researchers and professionals in drug development. Its straightforward synthesis and versatile structure make it an attractive starting point for the design of novel therapeutic agents.

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